

2,2-Diiodopropane: A Comprehensive Technical Guide to a Versatile gem-Diiodoalkane Source

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diiodopropane

Cat. No.: B106524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of **2,2-diiodopropane**, a key representative of the versatile class of gem-diiodoalkanes. These compounds serve as crucial intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document provides a detailed overview of synthetic methodologies, quantitative data, experimental protocols, and key applications, with a focus on providing actionable information for laboratory work.

Introduction

gem-Diiodoalkanes, characterized by the presence of two iodine atoms on the same carbon atom, are highly valuable synthetic precursors. The carbon-iodine bond's reactivity makes these compounds excellent sources for the formation of carbon-carbon bonds. **2,2-Diiodopropane**, with the chemical formula $C_3H_6I_2$, is a readily accessible and frequently utilized member of this class.^[1] Its applications span from classic cyclopropanation reactions to the formation of functionalized alkenes, highlighting its importance in the synthetic chemist's toolkit. This guide will delve into the primary methods for the preparation of **2,2-diiodopropane** and other gem-diiodoalkanes, their spectroscopic characterization, and their utility in prominent synthetic transformations.

Synthesis of 2,2-Diodopropane and other gem-Diiodoalkanes

Several methods have been developed for the synthesis of gem-diiodoalkanes, with the choice of method often depending on the desired substrate scope and available starting materials. Key approaches include the conversion of ketones and the alkylation of diiodomethane.

From Ketones and their Derivatives

A common and direct route to gem-diiodoalkanes is the reaction of ketones with an iodinating agent. This transformation can be achieved through various protocols, including the use of hydrazine followed by iodine.

Table 1: Synthesis of gem-Diiodoalkanes from Ketones/Hydrazones

Entry	Starting Ketone	Reagents and Conditions	Product	Yield (%)
1	Acetone	1. H ₂ NNH ₂ , EtOH, rt	2,2-Diiodopropane	Not specified
		2. I ₂ , Et ₃ N, CH ₂ Cl ₂ , 0 °C to rt		
2	Cyclohexanone	1. H ₂ NNH ₂ ·H ₂ O, EtOH, reflux	1,1-Diiodocyclohexane	85
		2. I ₂ , Et ₃ N, THF, rt		
3	4-tert-Butylcyclohexanone	1. H ₂ NNH ₂ ·H ₂ O, EtOH, reflux	1,1-Diiodo-4-tert-butylcyclohexane	92
		2. I ₂ , Et ₃ N, THF, rt		
4	Propiophenone	1. H ₂ NNH ₂ ·H ₂ O, EtOH, reflux	1,1-Diiodo-1-phenylpropane	78
		2. I ₂ , Et ₃ N, THF, rt		

Alkylation of Diiodomethane

An improved and versatile procedure for the synthesis of functionalized gem-diiodoalkanes involves the alkylation of diiodomethane. This method, extensively developed by Bull and Charette, allows for the preparation of a wide range of gem-diiodoalkanes with excellent functional group tolerance.^[2]

Table 2: Synthesis of gem-Diiodoalkanes via Alkylation of Diiodomethane

Entry	Alkyl Halide	Base	Product	Yield (%)
1	1-Iodobutane	NaHMDS	1,1-Diiodopentane	95
2	1-Iodooctane	NaHMDS	1,1-Diiodononane	98
3	Benzyl bromide	LiHMDS	1,1-Diiodo-2-phenylethane	85
4	Cinnamyl bromide	LiHMDS	(E)-1,1-Diiodo-4-phenylbut-2-ene	81
5	1-Bromo-3-phenylpropane	NaHMDS	1,1-Diiodo-4-phenylbutane	91

Spectroscopic Data of 2,2-Diiodopropane

Accurate characterization of **2,2-diiodopropane** is crucial for its use in synthesis. The following data provides key spectroscopic signatures for this compound.[\[3\]](#)[\[4\]](#)

Table 3: Spectroscopic Data for **2,2-Diiodopropane**

Technique	Key Features
¹ H NMR	A singlet is observed for the six equivalent methyl protons. [3]
¹³ C NMR	Two signals are expected, corresponding to the methyl carbons and the quaternary carbon bearing the two iodine atoms. [3]
Infrared (IR)	Characteristic C-H stretching and bending vibrations are present. [5]
Mass Spec.	The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine. [6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of gem-diiodoalkanes.

General Procedure for the Synthesis of gem-Diiodoalkanes from Ketones via Hydrazones

This protocol is a general method for the conversion of a ketone to a gem-diiodoalkane.

Materials:

- Ketone (1.0 eq)
- Hydrazine hydrate (or anhydrous hydrazine) (1.5 eq)
- Ethanol or Tetrahydrofuran (THF)
- Iodine (I_2) (2.5 eq)
- Triethylamine (Et_3N) (3.0 eq)
- Dichloromethane (CH_2Cl_2) or THF
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Hydrazone Formation:** To a solution of the ketone in ethanol, add hydrazine hydrate. The mixture is typically stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC-MS). After completion, the solvent is removed under reduced pressure.

- **Iodination:** The crude hydrazone is dissolved in dichloromethane or THF and the solution is cooled to 0 °C. Triethylamine is added, followed by the portion-wise addition of solid iodine. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.
- **Work-up:** The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to afford the pure gem-diiodoalkane.

General Procedure for the Synthesis of gem-Diiodoalkanes by Alkylation of Diiodomethane[7]

This procedure is based on the work of Bull and Charette and is suitable for a wide range of alkyl halides.

Materials:

- Diiodomethane (CH_2I_2) (1.2 eq)
- Sodium hexamethyldisilazide (NaHMDS) or Lithium hexamethyldisilazide (LiHMDS) (1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Alkyl iodide or bromide (1.0 eq)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether or Dichloromethane
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Carbenoid Formation:** To a solution of NaHMDS or LiHMDS in anhydrous THF at -78 °C under an inert atmosphere, a solution of diiodomethane in THF is added dropwise. The mixture is stirred at this temperature for 30 minutes.
- **Alkylation:** A solution of the alkyl halide in THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.
- **Work-up:** The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel.

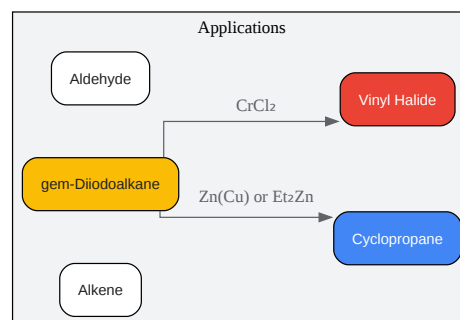
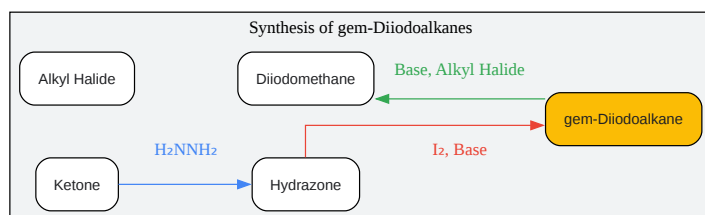
Applications in Organic Synthesis

gem-Diiodoalkanes, including **2,2-diiodopropane**, are pivotal reagents in several important synthetic transformations.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. gem-Diiodoalkanes can also be employed in variations of this reaction.^{[7][8]}

Diagram 1: General Workflow for Synthesis and Application of gem-Diiodoalkanes



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 630-13-7, Propane, 2,2-diiodo- | lookchem [lookchem.com]
- 2. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
- 3. 2,2-Diiodopropane | 630-13-7 | Benchchem [benchchem.com]
- 4. 2,2-Diiodopropane | C₃H₆I₂ | CID 11483316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of 2-iodopropane C₃H₇I CH₃CHICH₃ prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 2-iodopropane C_3H_7I CH_3CHICH_3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [2,2-Diiodopropane: A Comprehensive Technical Guide to a Versatile gem-Diiodoalkane Source]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106524#2-2-diiodopropane-as-a-source-of-gem-diiodoalkanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com